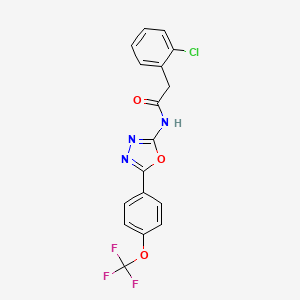

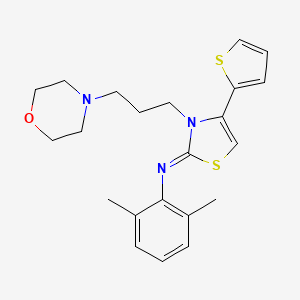

![molecular formula C25H26N4O5 B3018269 N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-58-5](/img/structure/B3018269.png)

N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a key intermediate product. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a methyl 3-methoxy-5-methylbenzoate was used as a key intermediate . Similarly, the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involved the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with side chains of carboxamides . These methods suggest that the synthesis of the compound would also involve a strategic combination of moieties through carefully planned synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, mass, and elemental analysis . These compounds often exhibit complex hydrogen-bonding patterns, as seen in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, where molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . It can be inferred that the compound may also exhibit a sophisticated hydrogen-bonding network that could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo various biological interactions. For example, certain pyrazol-5-ol derivatives were evaluated for their antipsychotic-like profile and did not interact with dopamine receptors, suggesting a unique mode of action . The antioxidant activities of novel carboxamides based on the pyrazolobenzothiazine ring system were also evaluated, indicating that these compounds can act as radical scavengers . These findings suggest that the compound may also participate in specific chemical reactions relevant to biological systems, such as radical scavenging or receptor modulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, stability, and reactivity. For instance, the antioxidant activity of the synthesized carboxamides was attributed to the pyrazolobenzothiazine ring system, which could be further modified to enhance biological activity . The compound , with its specific substituents and acetamide group, is likely to have distinct physical and chemical properties that could be explored for potential applications in pharmacology or materials science.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related diseases. The study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes demonstrates how these compounds, through various hydrogen bonding interactions, present significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).

Anticancer Activity

Compounds synthesized from pyrazolyl acetamide derivatives have been tested for their anticancer activity, with some showing appreciable inhibition against several cancer cell lines. The research by Al-Sanea et al. (2020) highlights the potential of these compounds as anticancer agents, offering a new avenue for cancer therapy development (Al-Sanea et al., 2020).

Antimicrobial Activity

Novel derivatives of N-(3-chloro-4-flurophenyl) acetamide have shown anti-inflammatory activity, suggesting that similar compounds could potentially be designed to combat microbial infections. The work by Sunder and Maleraju (2013) on novel acetamide derivatives provides insight into the antimicrobial potential of these compounds (Sunder & Maleraju, 2013).

Drug Development and Synthesis

The development of novel compounds with specific functional groups, such as the acetamide moiety, plays a crucial role in the synthesis of pharmaceuticals. Research by Sakai et al. (2022) on methoxybenzyl N-acetylcarbamate potassium salts illustrates the versatility of these compounds in synthesizing N-alkylacetamides and carbamates, which are significant in natural and pharmaceutical product synthesis (Sakai et al., 2022).

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-4-34-19-8-6-18(7-9-19)20-14-21-25(31)28(11-12-29(21)27-20)16-24(30)26-15-17-5-10-22(32-2)23(13-17)33-3/h5-14H,4,15-16H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFXXPHOLUMNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

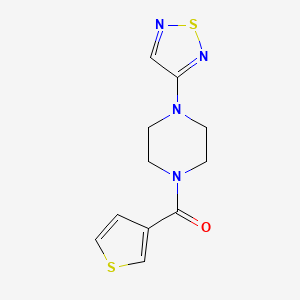

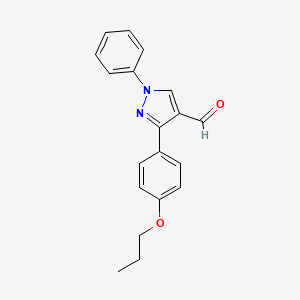

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

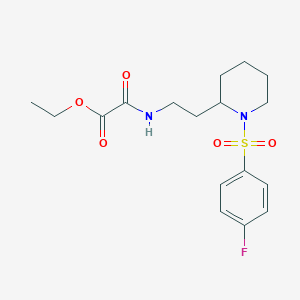

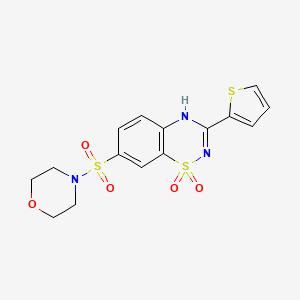

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

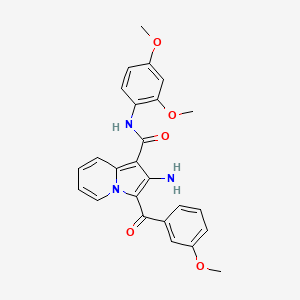

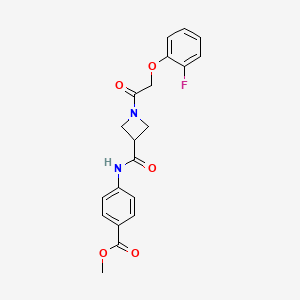

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)